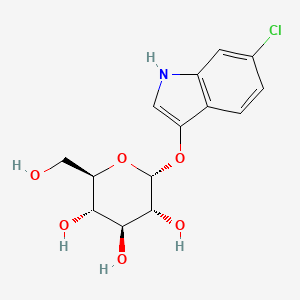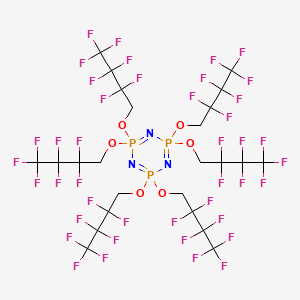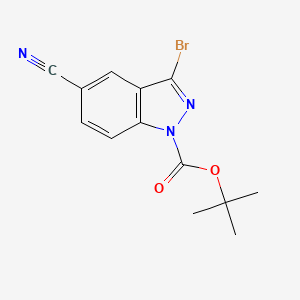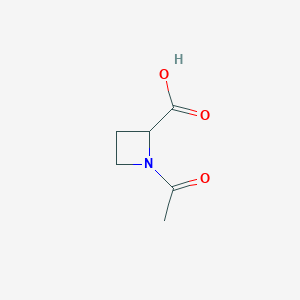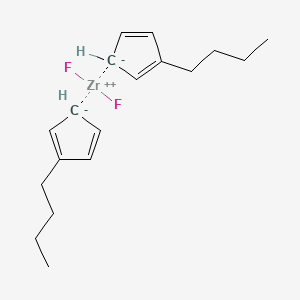
Bis(butylcyclopentadienyl)difluorozirconium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butylcyclopentadienyl)difluorozirconium(IV), also known as bis(butylcyclopentadienyl) zirconium difluoride, is a zirconium-based metal-organic compound. It has the molecular formula C18H26F2Zr .
Molecular Structure Analysis
The molecular structure of Bis(butylcyclopentadienyl)difluorozirconium(IV) consists of two butylcyclopentadienyl groups and two fluorine atoms attached to a central zirconium atom .Applications De Recherche Scientifique
Bis(butylcyclopentadienyl)difluorozirconium(IV) has been extensively studied for its potential applications in catalysis, polymerization, and material science. This compound is known to exhibit high thermal stability and has been used as a catalyst in the synthesis of various polymers such as polyethylene and polypropylene. Additionally, Bis(butylcyclopentadienyl)difluorozirconium(IV) has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with other organic ligands.
Mécanisme D'action
The mechanism of action of Bis(butylcyclopentadienyl)difluorozirconium(IV) is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which facilitates the formation of carbon-carbon bonds in polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(butylcyclopentadienyl)difluorozirconium(IV). However, studies have shown that this compound is relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(butylcyclopentadienyl)difluorozirconium(IV) has several advantages for use in lab experiments. This compound is easily synthesized using simple methods and can be purified using standard techniques. Additionally, Bis(butylcyclopentadienyl)difluorozirconium(IV) exhibits high thermal stability, which makes it suitable for use in high-temperature reactions. However, one limitation of this compound is that it is air-sensitive and must be handled in an inert atmosphere to prevent oxidation.
Orientations Futures
There are several future directions for the study of Bis(butylcyclopentadienyl)difluorozirconium(IV). One potential application is in the synthesis of new materials with unique properties. Additionally, this compound could be used as a catalyst for the synthesis of new polymers with improved properties. Further studies are needed to fully understand the mechanism of action of Bis(butylcyclopentadienyl)difluorozirconium(IV) and its potential applications in various fields of chemistry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Bis(butylcyclopentadienyl)difluorozirconium(IV) can be achieved through a metallocene synthesis pathway.", "Starting Materials": [ "Butylcyclopentadiene", "Zirconium tetrachloride", "Sodium metal", "Diethyl ether", "Hydrogen fluoride" ], "Reaction": [ "Dissolve butylcyclopentadiene in diethyl ether", "Add sodium metal to the solution to form the sodium salt of butylcyclopentadiene", "Add zirconium tetrachloride to the solution to form the metallocene complex", "Add hydrogen fluoride to the solution to replace the chloride ligands with fluoride ligands", "Filter and purify the resulting Bis(butylcyclopentadienyl)difluorozirconium(IV) product" ] } | |
Numéro CAS |
499109-95-4 |
Formule moléculaire |
C18H26F2Zr |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;difluorozirconium(2+) |
InChI |
InChI=1S/2C9H13.2FH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
OPIXBOQXXDZLFW-UHFFFAOYSA-L |
SMILES |
CCCCC1=C[CH-]C=C1.CCCCC1=C[CH-]C=C1.F[Zr+2]F |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Zr+2]F |
Pictogrammes |
Corrosive; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)
![4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3042004.png)
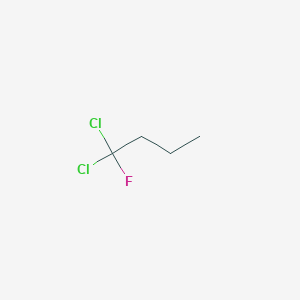
![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)

